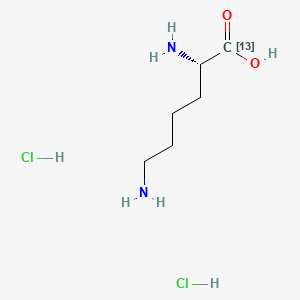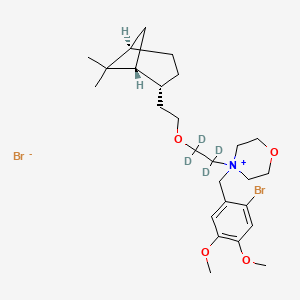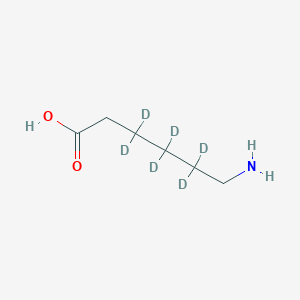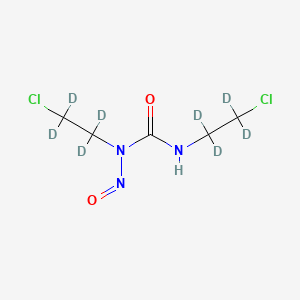
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride is a compound that belongs to the class of amino acids It is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride typically involves the reaction of lysine with hydrochloric acidThe final step involves the deprotection of the amino groups and the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Industry: The compound is used in the production of various biochemical products.
Wirkmechanismus
The mechanism of action of (2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It can also interact with receptors and transporters, modulating their activity and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-amino-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid;dihydrochloride
- DL-2,4-Diaminobutyric Acid Dihydrochloride
- (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid
Uniqueness
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride is unique due to the presence of the 113C isotope, which makes it valuable for isotopic labeling studies. Its specific structure and properties also make it suitable for various specialized applications in research and industry .
Eigenschaften
Molekularformel |
C6H16Cl2N2O2 |
|---|---|
Molekulargewicht |
220.10 g/mol |
IUPAC-Name |
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i6+1;; |
InChI-Schlüssel |
JBBURJFZIMRPCZ-HSCIIBSRSA-N |
Isomerische SMILES |
C(CCN)C[C@@H]([13C](=O)O)N.Cl.Cl |
Kanonische SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)

![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)

